molecular formula C24H29N7O3 B4026725 2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol

2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol

Cat. No.: B4026725
M. Wt: 463.5 g/mol
InChI Key: ZQNMIMPRXQUDMS-UHFFFAOYSA-N
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Description

2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol is a complex organic compound that features a quinazoline core linked to a piperazine ring, which is further substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Piperazine: The quinazoline core is then reacted with piperazine derivatives, often under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Introduction of the Nitrophenyl Group: The final step involves the nitration of the piperazine ring, which can be carried out using nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups depending on the substituent used.

Scientific Research Applications

2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting enzymes or receptors involved in diseases like cancer and neurological disorders.

    Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular uptake mechanisms.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential acetylcholinesterase inhibitory activity.

    4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: A related compound used as an intermediate in the synthesis of triazole medicines.

Uniqueness

2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a quinazoline core with a nitrophenyl-substituted piperazine ring makes it a versatile scaffold for drug development.

Properties

IUPAC Name

2-[4-[4-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-2-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O3/c32-18-17-27-9-11-30(12-10-27)24-25-22-4-2-1-3-21(22)23(26-24)29-15-13-28(14-16-29)19-5-7-20(8-6-19)31(33)34/h1-8,32H,9-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNMIMPRXQUDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3C(=N2)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol
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2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol
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2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol
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2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol

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